3-(4-ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(4-ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a triazole ring fused with an indole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmacology and material science.
Preparation Methods
The synthesis of 3-(4-ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole ring followed by the introduction of the indole moiety. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may employ continuous flow reactors and advanced purification techniques to scale up the synthesis while maintaining consistency and quality.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(4-ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development and biological studies.
Medicine: Its pharmacological properties are explored for the development of new therapeutic agents targeting various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar compounds include other triazole-indole derivatives, which share structural similarities but differ in their substituents and functional groups. These differences can significantly impact their biological activities and applications. For example:
3-(4-ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole: is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other triazole-indole derivatives.
Similar Compounds: Other compounds in this class include 3-(4-ethyl-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole and 3-(4-ethyl-5-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole, which have different substituents on the benzyl group, affecting their chemical reactivity and biological activities.
Properties
IUPAC Name |
3-[4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c1-3-24-19(17-12-21-18-7-5-4-6-16(17)18)22-23-20(24)25-13-15-10-8-14(2)9-11-15/h4-12,21H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFKKMRSGSMYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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